molecular formula C23H21FN4O3 B2968384 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide CAS No. 941981-47-1

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide

Cat. No.: B2968384
CAS No.: 941981-47-1
M. Wt: 420.444
InChI Key: JCMLIKAUCOPMQZ-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrazinone derivative featuring a 4-ethoxyphenyl group at position 2 of the pyrazolo-pyrazinone core and an N-(4-fluorobenzyl)acetamide side chain. Its molecular formula is C₂₃H₂₂FN₅O₃, with a molecular weight of 435.46 g/mol (calculated). The 4-fluorobenzyl group may enhance bioavailability compared to unsubstituted benzyl analogs due to increased lipophilicity and metabolic stability .

Properties

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3/c1-2-31-19-9-5-17(6-10-19)20-13-21-23(30)27(11-12-28(21)26-20)15-22(29)25-14-16-3-7-18(24)8-4-16/h3-13H,2,14-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMLIKAUCOPMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C23H22F3N4O3C_{23}H_{22}F_{3}N_{4}O_{3} and a molecular weight of 456.4 g/mol, this compound features a unique structure that includes a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. While specific mechanisms are still under investigation, compounds with similar structural characteristics have shown promising results in the following areas:

  • Anticancer Activity : Research indicates that pyrazolo[1,5-a]pyrazines can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Effects : Compounds with similar moieties have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Properties : Some derivatives exhibit activity against a range of bacterial and fungal pathogens, suggesting potential applications in treating infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds. The table below summarizes key features of these compounds:

Compound NameMolecular FormulaNotable Features
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamideC14H11FN4O2Contains fluorophenyl group; different biological activity potential
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[2-(4-Methoxyphenyl)-4-oxopyrazolo...]C25H26N4O5Methoxy substitutions may enhance solubility and bioavailability
N-(2,4-Dimethoxyphenyl)-2-(2-Methyl-4-Oxopyrazolo...)C20H19N5O4Incorporates dimethoxy groups; influences pharmacological properties

Case Studies and Research Findings

  • Antitumor Activity Study : A study published in Journal of Medicinal Chemistry explored the anticancer effects of pyrazolo[1,5-a]pyrazines. The results suggested that compounds with similar structures induced significant apoptosis in various cancer cell lines (e.g., MCF-7 and A549) through caspase activation pathways.
  • Inflammation Modulation Research : A recent investigation highlighted the anti-inflammatory properties of pyrazolo derivatives, demonstrating their ability to inhibit TNF-alpha production in macrophages, thereby reducing inflammation markers in vitro.
  • Antimicrobial Efficacy Assessment : In another study published in Antibiotics, derivatives were tested against Gram-positive and Gram-negative bacteria. The findings indicated that certain modifications enhanced the antibacterial activity significantly compared to standard antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

Key structural variations among analogs include substitutions on the pyrazolo-pyrazinone core, the acetamide side chain, and the N-aryl/alkyl groups. These modifications influence molecular weight, solubility, and biological activity.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Availability/Notes
Target Compound C₂₃H₂₂FN₅O₃ 435.46 4-ethoxyphenyl, 4-fluorobenzyl Limited synthesis data
N-Cyclohexyl analog C₂₂H₂₆N₄O₃ 394.47 Cyclohexyl group 13 mg available
N-Cyclopentyl analog C₂₁H₂₄N₄O₃ 380.45 Cyclopentyl group 3 mg available
Sulfanyl derivative C₂₄H₂₇FN₆O₃S 506.58 Sulfanyl, 4-methoxybenzyl Antiviral potential
Triazolo-pyrazin analog C₂₇H₂₂BrCl₂N₅O₂ 598.36 Bromophenyl, dichlorobenzyl High yield (98%)

Research Findings and Trends

  • Synthetic Efficiency: The target compound’s analogs are typically synthesized via condensation reactions of α-chloroacetamides with heterocyclic cores (e.g., pyrazolo-pyrazinones), achieving yields >90% in optimized conditions .
  • Structure-Activity Relationships (SAR) :
    • Electron-Withdrawing Groups : The 4-fluorobenzyl moiety may enhance binding to enzymes like kinases or viral proteases due to its electron-withdrawing nature .
    • Bulkier Substituents : Cyclohexyl/cyclopentyl groups () reduce polarity, which could limit aqueous solubility but improve membrane permeability .
  • Tautomerism : highlights that acetamide derivatives can exist as tautomeric mixtures (e.g., 3c-I and 3c-A), which may complicate crystallization or formulation .

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